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molecular formula C12H15N3O3 B8582354 Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Cat. No. B8582354
M. Wt: 249.27 g/mol
InChI Key: XJBAMZJCQJRWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163951B2

Procedure details

Ethyl 1-[(pyrimidin-5-ylcarbonyl)amino]cyclobutanecarboxylate (0.939 g, 3.77 mmol) was dissolved in THF (36.0 mL) prior to addition of aqueous sodium hydroxide (6.03 mL, 1M). The reaction mixture was then allowed to stir over the weekend (ca. 64 h) at ambient temperature. Most of the THF was then removed under reduced pressure to yield an oily aqueous layer, which was diluted with additional water, prior to three-fold extraction with diethyl ether. The aqueous layer was then made neutral by the addition of HCl (6.00 mL, 1H) and then saturated with sodium chloride. Repeated extraction of this aqueous layer with EtOAc (ca. 500 mL total) followed by concentration of the organic layers provided 1-[(pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid (0.756 g) as a white solid giving proton NMR and LC/MS data consistent with theory.
Quantity
0.939 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][CH2:11]2)=[O:8])[CH:4]=[N:3][CH:2]=1.[OH-].[Na+]>C1COCC1.O>[N:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][CH2:11]2)=[O:8])[CH:4]=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.939 g
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)OCC
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.03 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir over the weekend (ca. 64 h) at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the THF was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oily aqueous layer, which
EXTRACTION
Type
EXTRACTION
Details
to three-fold extraction with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was then made neutral by the addition of HCl (6.00 mL, 1H)
EXTRACTION
Type
EXTRACTION
Details
extraction of this aqueous layer with EtOAc (ca. 500 mL total)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.756 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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